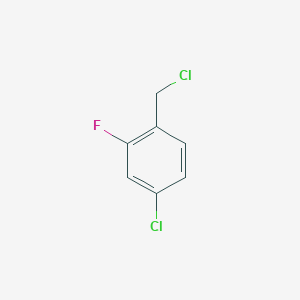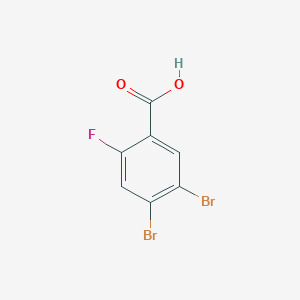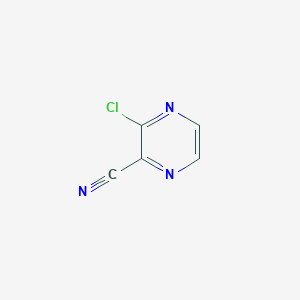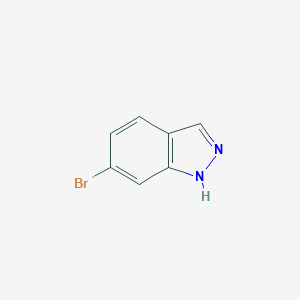
4-クロロ-1-(クロロメチル)-2-フルオロベンゼン
概要
説明
4-Chloro-1-(chloromethyl)-2-fluorobenzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a chloromethyl group at the 1-position, and a fluorine atom at the 2-position
科学的研究の応用
4-Chloro-1-(chloromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(chloromethyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form chlorobenzeneFinally, the fluorine atom is introduced via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .
Industrial Production Methods
Industrial production of 4-Chloro-1-(chloromethyl)-2-fluorobenzene involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
4-Chloro-1-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles like bromine or nitro groups.
Oxidation and reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic aromatic substitution: Reagents such as bromine in the presence of iron(III) bromide or nitric acid in sulfuric acid are typical.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Electrophilic aromatic substitution: Formation of multi-substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
作用機序
The mechanism of action of 4-Chloro-1-(chloromethyl)-2-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function or DNA structure. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
4-Chloro-1-(chloromethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoro-1-(chloromethyl)benzene: Lacks the chlorine atom at the 4-position, affecting its chemical behavior.
2-Chloro-1-(chloromethyl)-4-fluorobenzene:
Uniqueness
4-Chloro-1-(chloromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
IUPAC Name |
4-chloro-1-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVHMLDNAXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564952 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87417-71-8 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)









